(3-Bromo-5-(methoxymethyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

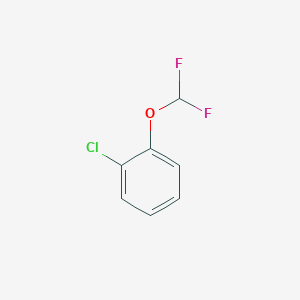

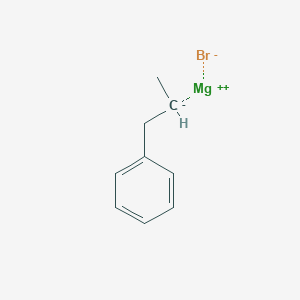

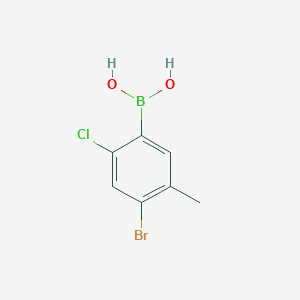

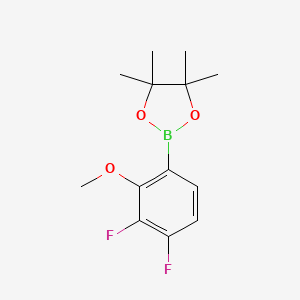

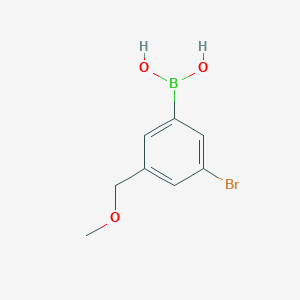

“(3-Bromo-5-(methoxymethyl)phenyl)boronic acid” is a chemical compound with the empirical formula C8H10BBrO3 . It has a molecular weight of 244.88 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H10BBrO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4,11-12H,5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” has a density of 1.6±0.1 g/cm3 . Its boiling point is 367.9±52.0 °C at 760 mmHg . The compound has a molar refractivity of 47.4±0.4 cm3 .Scientific Research Applications

(3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA has a wide range of applications in the field of scientific research. It is used as a reagent in the synthesis of a variety of molecules, such as biologically active compounds, pharmaceuticals, and polymers. It is also used as a catalyst in organic reactions, and as a reagent for the preparation of organoboron compounds. In addition, it is used in the synthesis of chiral molecules, and in the development of new drugs.

Mechanism of Action

(3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA acts as an electrophile in organic reactions, and is used as a catalyst in the formation of carbon-carbon bonds. It is also used in the formation of carbon-heteroatom bonds, such as carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Biochemical and Physiological Effects

(3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA has not been studied for its biochemical and physiological effects. As such, there is no information available on the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The main advantage of (3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA is its versatility, as it can be used in a variety of laboratory syntheses. It is also relatively inexpensive, and can be easily synthesized in the laboratory. However, it is a hazardous chemical, and should be handled with care. In addition, it is a highly reactive compound, and should be stored in a cool, dry place.

Future Directions

Future research should focus on the potential applications of (3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA in the field of medicinal chemistry. In particular, research should be conducted to determine the biochemical and physiological effects of this compound. In addition, research should be conducted to develop new synthetic methods for the synthesis of (3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA, as well as new methods for the preparation of organoboron compounds. Finally, research should be conducted to investigate the potential applications of this compound in the field of materials science.

Synthesis Methods

The synthesis of (3-Bromo-5-(methoxymethyl)phenyl)boronic acidPBA is a multi-step process. The first step involves the reaction of 5-methoxymethylphenol with bromine in the presence of a base, such as sodium hydroxide, to form 3-bromo-5-methoxymethylphenol. The second step involves the reaction of 3-bromo-5-methoxymethylphenol with boron trichloride in the presence of a base, such as sodium hydroxide, to form 3-bromo-5-(methoxymethyl)phenylboronic acid.

Safety and Hazards

“(3-Bromo-5-(methoxymethyl)phenyl)boronic acid” may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

[3-bromo-5-(methoxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4,11-12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCQEGZYNVOYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)COC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.